molecular formula C7H8N2O3 B15321065 methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

Cat. No.: B15321065
M. Wt: 168.15 g/mol
InChI Key: KGDXQLFVJILZOM-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate typically involves the formation of the imidazole ring followed by esterification. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and esterification .

Industrial Production Methods

Industrial production methods for imidazole derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may include solvent-free reactions, the use of green chemistry principles, and continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

InChI

InChI=1S/C7H8N2O3/c1-12-6(11)4-5(10)7-8-2-3-9-7/h2-3H,4H2,1H3,(H,8,9)

InChI Key

KGDXQLFVJILZOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=NC=CN1

Origin of Product

United States

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